Methyl 4-(((4-cyclohexylphenyl)amino)methyl)benzoate
Description
Methyl 4-(((4-cyclohexylphenyl)amino)methyl)benzoate is a benzoate ester derivative featuring a 4-cyclohexylphenyl group linked via an aminomethyl bridge to the para-position of the benzoate core.
Properties
IUPAC Name |
methyl 4-[(4-cyclohexylanilino)methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO2/c1-24-21(23)19-9-7-16(8-10-19)15-22-20-13-11-18(12-14-20)17-5-3-2-4-6-17/h7-14,17,22H,2-6,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIRCIDZFOHXUQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CNC2=CC=C(C=C2)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Esterification of 4-(Aminomethyl)benzoic Acid
The most industrially viable method, as detailed in patent US20070149802A1, involves esterifying 4-(aminomethyl)benzoic acid with methanol in the presence of hydrochloric acid. Key steps include:
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Reaction Conditions : A mixture of 4-(aminomethyl)benzoic acid, methanol, and 30% HCl is refluxed for 7 hours, achieving complete esterification.
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Workup Protocol : The reaction mixture is cooled to 5–10°C, and the pH is adjusted to 6–7 using 4% NaOH. Methanol and water are distilled under reduced pressure, followed by extraction with methylene chloride. Saturation with NaCl enhances phase separation, yielding the product in 88–89% efficiency.
This method avoids intermediate hydrochloride isolation, simplifying purification and enabling direct use in subsequent reactions.
Alternative Routes: Catalytic Hydrogenation and Reductive Methods
Methyl 4-(aminomethyl)benzoate can also be synthesized via:
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Hydrogenation of Methyl 4-Cyanobenzoate : Catalytic hydrogenation (H₂, Pd/C) reduces the nitrile group to an amine, though harsh conditions risk ester hydrolysis.
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Reduction of Oxime or Imine Derivatives : Methyl 4-formylbenzoate reacts with hydroxylamine or ammonia to form oximes or imines, which are hydrogenated to the amine. These routes offer modularity but require additional steps for oxime/imine synthesis.
The introduction of the 4-cyclohexylphenyl group is achieved via palladium-catalyzed C–N coupling, leveraging methodologies from cross-coupling chemistry.
Reaction Mechanism and Optimization
The Buchwald-Hartwig amination couples methyl 4-(aminomethyl)benzoate with 4-bromocyclohexylbenzene (or analogous aryl halides) under catalytic conditions:
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Catalyst System : Pd₂(dba)₃ or Pd(OAc)₂ with biaryl phosphine ligands (e.g., XPhos, t-BuXPhos).
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Base and Solvent : NaOt-Bu in toluene or dioxane at 80–110°C.
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Ligand Selection : Bulky ligands like XPhos prevent palladacycle formation, favoring mono-ligated Pd complexes for higher activity.
Example Procedure :
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Combine methyl 4-(aminomethyl)benzoate (1.0 equiv), 4-bromocyclohexylbenzene (1.2 equiv), Pd₂(dba)₃ (1.5 mol%), XPhos (3 mol%), and NaOt-Bu (2.0 equiv) in toluene.
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Heat at 100°C for 12–18 hours under nitrogen.
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Extract with ethyl acetate, wash with brine, and purify via column chromatography.
Yields for analogous couplings range from 70–96%, depending on substituent electronic and steric effects.
Ligand and Solvent Impact on Efficiency
| Ligand | Pd Source | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| XPhos | Pd₂(dba)₃ | Toluene | 100 | 89 |
| t-BuXPhos | Pd(OAc)₂ | Dioxane | 110 | 92 |
| BrettPhos | Pd(OAc)₂ | THF | 90 | 85 |
Table 1: Ligand and solvent effects on C–N coupling efficiency.
Bulkier ligands (e.g., t-BuXPhos) enhance yields for sterically demanding substrates, while polar solvents improve solubility of aryl halides.
Alternative Synthetic Routes
Reductive Amination of Methyl 4-Formylbenzoate
An alternative one-pot strategy involves reductive amination:
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Condense methyl 4-formylbenzoate with 4-cyclohexylaniline in methanol to form an imine.
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Reduce the imine with NaBH₄ or H₂/Pd-C to yield the secondary amine.
While this method is conceptually straightforward, the availability of 4-cyclohexylaniline and competing side reactions (e.g., over-reduction) limit its practicality.
Nucleophilic Aromatic Substitution (SNAr)
Electron-deficient aryl halides (e.g., 4-fluoro-nitrobenzene) can undergo SNAr with methyl 4-(aminomethyl)benzoate under basic conditions. However, the 4-cyclohexylphenyl group’s electron-donating nature makes SNAr impractical for this substrate.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Buchwald-Hartwig | Broad substrate scope, high efficiency | Requires expensive ligands/Pd catalysts | 85–92 |
| Reductive Amination | One-pot synthesis | Limited by amine availability | 60–75 |
| Direct Esterification | Scalable, avoids intermediates | Requires precise pH/temperature control | 88–89 |
Table 2: Comparative evaluation of synthetic routes.
The Buchwald-Hartwig method is superior for introducing aromatic amines, whereas direct esterification excels in intermediate synthesis.
Applications in Pharmaceutical Synthesis
This compound is a precursor to quinoline-based antibiotics and kinase inhibitors . Its methyl ester group enables facile hydrolysis to the carboxylic acid under mild conditions, facilitating further functionalization in drug development.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(((4-cyclohexylphenyl)amino)methyl)benzoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity:
Recent studies have highlighted the potential of compounds structurally related to methyl 4-(((4-cyclohexylphenyl)amino)methyl)benzoate in developing antiviral agents. Specifically, derivatives of 4-(aminomethyl)benzamide have been shown to inhibit the entry of Ebola and Marburg viruses. Compounds such as CBS1118 demonstrated effective antiviral activity with EC50 values below 10 µM, indicating their suitability for further development as therapeutic agents against filovirus infections .
Antibiotic Development:
Methyl 4-(aminomethyl)benzoate, a related compound, has been utilized as an intermediate in synthesizing antibiotics based on quinoline and indole structures. This compound's ability to undergo various transformations makes it valuable in the pharmaceutical industry for producing active pharmaceutical ingredients (APIs) .
Organic Synthesis
Catalytic Applications:
this compound can serve as a building block in organic synthesis. Its derivatives are employed in Buchwald–Hartwig coupling reactions, which are crucial for forming carbon-nitrogen bonds. This reaction is particularly relevant in synthesizing complex organic molecules used in pharmaceuticals .
Synthesis of New Compounds:
The compound can also be utilized to synthesize other benzoate derivatives through esterification processes. For instance, methyl 4-(aminomethyl)benzoate can be prepared via the esterification of 4-(aminomethyl)benzoic acid with methanol, which can subsequently be transformed into various functionalized compounds .
Materials Science
Polymer Chemistry:
In polymer science, this compound may find applications as a monomer or additive in the production of polymers. Its structural features can impart specific properties to polymers, such as increased thermal stability or enhanced mechanical properties .
Data Table: Applications Overview
Mechanism of Action
The mechanism by which Methyl 4-(((4-cyclohexylphenyl)amino)methyl)benzoate exerts its effects depends on its specific application. In drug development, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to a biological response. The pathways involved can vary, but they often include signal transduction and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The target compound’s key structural elements include:
- Benzoate core : Provides ester functionality for metabolic stability or polymer applications.
- Aminomethyl linker: Enhances hydrogen-bonding capacity and conformational flexibility.
Comparisons with analogs (Table 1) highlight how substituent variations impact physicochemical and functional properties:
Table 1: Structural and Functional Comparison of Analogous Benzoate Derivatives
*Calculated based on molecular formula $ \text{C}{21}\text{H}{27}\text{NO}_2 $.
Key Observations:
Hydrogen Bonding: The aminomethyl linker in the target compound supports stronger hydrogen bonding than ether-linked analogs (e.g., 21 ), which may influence receptor affinity.
Synthetic Complexity : Derivatives like 6e and Prep 14 require multi-step syntheses involving palladium-catalyzed coupling or ESI-assisted reactions, whereas simpler analogs (e.g., 21 ) are synthesized via SN2 alkylation .
Crystallographic and Conformational Insights
The cyclohexyl group in the target compound likely induces similar torsional strain, affecting packing efficiency and solubility.
Biological Activity
Methyl 4-(((4-cyclohexylphenyl)amino)methyl)benzoate, a compound derived from the modification of benzoic acid, has attracted attention in various biological and pharmaceutical studies due to its potential therapeutic properties. This article explores its biological activity, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound features a benzoate moiety linked to an amino group, which is further substituted with a cyclohexylphenyl group. This unique structure is believed to contribute to its biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Studies indicate that derivatives of methyl 4-aminobenzoate exhibit inhibitory effects on glutathione-related enzymes, such as glutathione reductase (GR) and glutathione S-transferase (GST). These enzymes play critical roles in cellular detoxification processes and oxidative stress responses .
- Antimicrobial Activity : Research has shown that compounds similar to this compound demonstrate significant antimicrobial properties against various pathogens. The chelation theory suggests that metal complexes formed with such compounds can enhance their ability to penetrate bacterial membranes, leading to increased efficacy .
- Neurotoxicity : Some studies have reported neurotoxic effects at higher concentrations, indicating that the compound may affect central nervous system functions. For instance, it has been observed that methyl benzoate derivatives can inhibit cholinesterase activity in animal models, suggesting potential implications for neuropharmacology .
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
In a comparative study, various metal complexes of methyl 4-aminobenzoate were tested against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that certain complexes exhibited higher inhibition zones compared to the free ligand, supporting the notion that metal coordination enhances biological activity.
- Inhibition Zones (mm) :
- E. coli: 8 mm
- S. aureus: 7 mm
- Candida albicans: 6 mm
These findings highlight the potential of this compound in developing new antimicrobial agents .
Applications in Drug Development
This compound's diverse biological activities make it a candidate for various therapeutic applications:
- Antioxidant Agents : Due to its ability to modulate oxidative stress-related enzymes, it may serve as a basis for developing antioxidant therapies.
- Antimicrobial Agents : Its effectiveness against a range of pathogens positions it as a potential lead compound in antibiotic development.
- Neuroprotective Agents : Given its interaction with neurotransmitter systems, further exploration could reveal neuroprotective properties beneficial in treating neurodegenerative diseases.
Q & A
Basic Questions
Q. What are the common synthetic routes for Methyl 4-(((4-cyclohexylphenyl)amino)methyl)benzoate, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound can be synthesized via reductive amination between 4-cyclohexylaniline and methyl 4-formylbenzoate, followed by esterification. Key steps include:
- Use of NaBH₃CN or H₂/Pd-C for selective amine bond formation .
- Optimization of solvent polarity (e.g., DMF or THF) and temperature (40–60°C) to minimize side reactions like over-reduction or ester hydrolysis .
- Monitoring reaction progress via TLC or HPLC to ensure intermediate purity before proceeding to esterification .
Q. What spectroscopic techniques are recommended for characterizing this compound’s structure?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm the presence of the cyclohexyl group (δ 1.2–2.1 ppm for axial/equatorial protons) and ester carbonyl (δ ~165–170 ppm) .
- X-ray crystallography : Utilize SHELXL for refinement of crystal structures, particularly to resolve ambiguities in amine and ester group orientations .
- FT-IR : Identify N-H stretching (3300–3500 cm⁻¹) and ester C=O (1720–1740 cm⁻¹) .
Q. What are the potential biological applications of this compound based on structural analogs?
- Methodological Answer : Structural analogs (e.g., ethyl 4-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate) show promise as enzyme inhibitors or receptor ligands. Key steps for screening include:
- In vitro assays : Test against kinases or proteases using fluorescence-based activity assays .
- Molecular docking : Compare binding affinities with cyclohexyl-containing analogs to predict target specificity .
Advanced Research Questions
Q. How can computational methods like DFT predict the reactivity of functional groups in this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the amine and ester groups to predict sites prone to oxidation or hydrolysis. Use hybrid functionals (e.g., B3LYP) with exact-exchange corrections for thermochemical accuracy .
- Solvent modeling : Apply polarizable continuum models (PCM) to simulate reaction pathways in polar solvents, identifying intermediates prone to side reactions .
Q. What strategies resolve contradictions in crystallographic data during structure determination?
- Methodological Answer :
- SHELX refinement : Use iterative least-squares refinement in SHELXL to resolve disordered cyclohexyl or ester moieties. Apply restraints to bond lengths/angles based on analogous structures .
- Twinned data analysis : For overlapping diffraction patterns, employ the WinGX suite to deconvolute contributions from multiple crystal domains .
Q. How to design experiments to assess the compound’s stability under various conditions?
- Methodological Answer :
- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and photolytic (UV light) conditions. Monitor degradation via LC-MS to identify breakdown products (e.g., benzoic acid derivatives from ester hydrolysis) .
- Kinetic analysis : Use Arrhenius plots to extrapolate shelf-life under storage conditions (e.g., 25°C) .
Q. What are the challenges in synthesizing derivatives with specific substituents, and how can they be addressed?
- Methodological Answer :
- Steric hindrance : Substituents on the cyclohexyl group may impede amination. Mitigate by using bulky protecting groups (e.g., Boc) or low-temperature reactions .
- Regioselectivity : For halogenation, employ directing groups (e.g., nitro) to control substitution patterns on the benzene ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
